
N-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1H-imidazole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1H-imidazole-1-carboxamide is a chemical compound that features a unique structure combining a pyrazole ring and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1H-imidazole-1-carboxamide typically involves multiple steps. One common method starts with the preparation of 5-bromo-1-methyl-1H-pyrazole-3-amine. This intermediate can be synthesized by condensing diethyl butynedioate with methylhydrazine to obtain 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. This ester is then reacted with tribromooxyphosphorus to yield 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, which is hydrolyzed to produce 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. Finally, this acid is reacted with azido dimethyl phosphate and tert-butyl alcohol to form tert-butyl (5-bromo-1-methyl-1H-pyrazole-3-yl) carbamate, which is hydrolyzed to yield 5-bromo-1-methyl-1H-pyrazole-3-amine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure cost-effectiveness, scalability, and safety. This includes using readily available raw materials, minimizing the use of toxic reagents, and implementing efficient purification techniques.
化学反応の分析
Types of Reactions
N-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.
Condensation Reactions: The carboxamide group can engage in condensation reactions with other compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Typical conditions involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
N-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1H-imidazole-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new drugs, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in biochemical assays to study enzyme activity or protein interactions.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
作用機序
The mechanism of action of N-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1H-imidazole-1-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
5-bromo-1-methyl-1H-pyrazole-3-amine: A precursor in the synthesis of the target compound.
4-[(5-bromo-1-methyl-1H-pyrazol-3-yl)methyl]piperidine: Another compound featuring the 5-bromo-1-methyl-1H-pyrazole moiety.
Uniqueness
N-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1H-imidazole-1-carboxamide is unique due to its combination of a pyrazole and an imidazole ring, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its utility in multiple research fields make it a valuable compound for scientific exploration.
特性
分子式 |
C8H8BrN5O |
|---|---|
分子量 |
270.09 g/mol |
IUPAC名 |
N-(5-bromo-1-methylpyrazol-3-yl)imidazole-1-carboxamide |
InChI |
InChI=1S/C8H8BrN5O/c1-13-6(9)4-7(12-13)11-8(15)14-3-2-10-5-14/h2-5H,1H3,(H,11,12,15) |
InChIキー |
MZAKPQUCBSRJAX-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)NC(=O)N2C=CN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


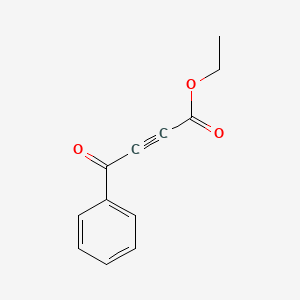
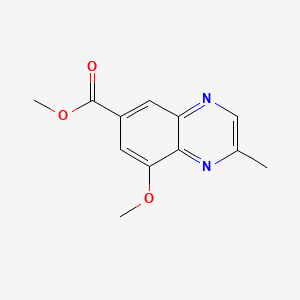
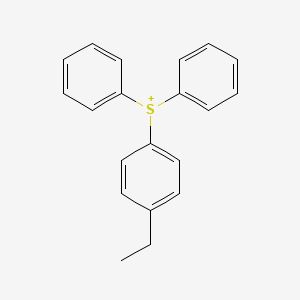
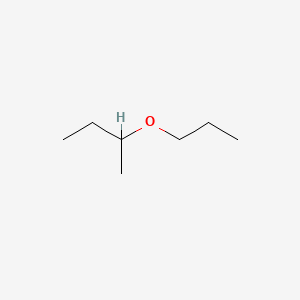

![3-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13940800.png)
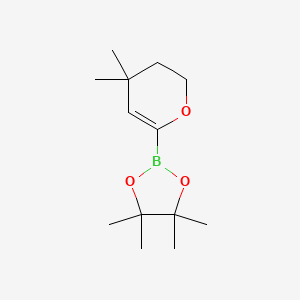
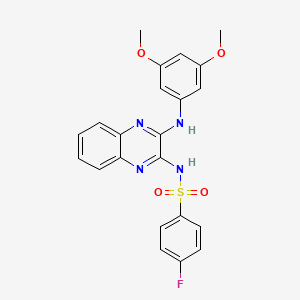

![3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol](/img/structure/B13940815.png)


![1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13940827.png)
![4-Methoxybenzo[de]isochromene-1,3-dione](/img/structure/B13940842.png)
